

8-Methyltetradecanoyl-CoA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 8-Methyltetradecanoyl-CoA

Cat. No.: B15549470

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Disclaimer: Detailed scientific literature specifically characterizing **8-Methyltetradecanoyl-CoA** is limited. This guide synthesizes information on closely related branched-chain acyl-CoAs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The methodologies and data presented are based on established principles for the study of branched-chain fatty acyl-CoAs and should be adapted and validated for **8-Methyltetradecanoyl-CoA**.

Introduction

Branched-chain fatty acids (BCFAs) and their activated coenzyme A (CoA) esters are integral components of cellular metabolism, particularly in bacteria, but also with significant roles in eukaryotes.^{[1][2]} These molecules contribute to the fluidity of cell membranes, act as precursors for the synthesis of complex lipids, and are involved in cellular signaling pathways.^{[1][3][4][5][6]} **8-Methyltetradecanoyl-CoA** is a specific iso-branched-chain acyl-CoA, and understanding its biochemical properties is crucial for elucidating its precise biological functions. This guide provides an in-depth overview of the likely discovery, characterization, and biological significance of **8-Methyltetradecanoyl-CoA**, drawing parallels from well-studied BCFAs.

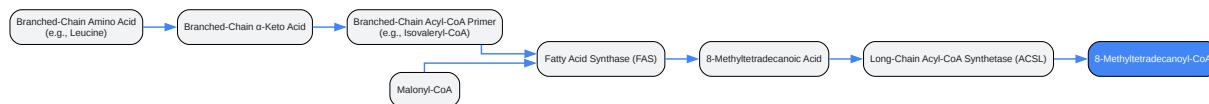
Discovery and Characterization (Inferred)

The discovery of novel acyl-CoAs like **8-Methyltetradecanoyl-CoA** typically follows the identification of their corresponding free fatty acids in biological systems. 8-Methyltetradecanoic

acid, a branched-chain fatty acid, has been identified in various organisms. Its activation to the CoA thioester is a prerequisite for its participation in most metabolic pathways.

Biosynthesis

The biosynthesis of **8-Methyltetradecanoyl-CoA** likely originates from the catabolism of branched-chain amino acids, which provide the initial branched-chain primer for fatty acid synthesis.^[2] The subsequent elongation of this primer by fatty acid synthase (FAS) or elongase (ELOVL) enzymes, utilizing malonyl-CoA as the two-carbon donor, would lead to the formation of 8-methyltetradecanoic acid.^[7] The free fatty acid is then activated to **8-Methyltetradecanoyl-CoA** by a long-chain acyl-CoA synthetase (ACSL) in an ATP-dependent reaction.^{[8][9]}



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Inferred biosynthetic pathway of **8-Methyltetradecanoyl-CoA**.

Physicochemical Properties

The physicochemical properties of **8-Methyltetradecanoyl-CoA** are expected to be similar to other long-chain acyl-CoAs, with a critical micelle concentration that influences its interaction with enzymes and membranes. The methyl branch at the 8-position will introduce a steric hindrance and alter the molecule's hydrophobicity compared to its straight-chain counterpart, myristoyl-CoA.

Quantitative Data

Specific quantitative data for **8-Methyltetradecanoyl-CoA** is not readily available in the literature. The following tables present representative data for related branched-chain and long-chain acyl-CoAs to provide a frame of reference.

Table 1: Representative Kinetic Parameters of Enzymes Acting on Acyl-CoAs

Enzyme	Substrate	K _m (μM)	V _{max} (nmol/min/mg)	Organism/Tissue
Acyl-CoA Dehydrogenase	Isovaleryl-CoA	20-50	500-1000	Rat Liver Mitochondria
Carnitine Palmitoyltransferase I	Palmitoyl-CoA	30-60	5-10	Rat Liver
Acyl-CoA Synthetase	Oleate	10-30	100-200	Rat Liver Microsomes
PPAR α (K _d)	Phytanoyl-CoA	~0.011	N/A	Human

Note: These values are approximations from various sources and may vary depending on experimental conditions.

Table 2: General Cellular Concentration Ranges of Acyl-CoAs

Acyl-CoA Pool	Cellular Concentration (μM)	Cellular Compartment
Total Acyl-CoA	15-100	Whole Cell
Free Unbound Acyl-CoA	0.005-0.2	Cytosol
Mitochondrial Acyl-CoA	50-500	Mitochondria

Note: Concentrations are highly dependent on cell type, metabolic state, and nutritional status.
[10]

Experimental Protocols

Chemical Synthesis of Branched-Chain Acyl-CoAs

This protocol describes a general method for the synthesis of acyl-CoAs from the corresponding fatty acid.

Materials:

- 8-Methyltetradecanoic acid
- N,N'-Carbonyldiimidazole (CDI)
- Coenzyme A, trilithium salt
- Anhydrous tetrahydrofuran (THF)
- Sodium bicarbonate buffer (0.5 M, pH 8.0)
- Argon or Nitrogen gas
- HPLC for purification

Procedure:

- Dissolve 8-methyltetradecanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.
- Add CDI (1.1 equivalents) and stir at room temperature for 1 hour or until the reaction is complete (monitored by TLC).
- In a separate flask, dissolve Coenzyme A (1.2 equivalents) in the sodium bicarbonate buffer.
- Slowly add the acyl-imidazole solution from step 2 to the Coenzyme A solution with vigorous stirring.
- Allow the reaction to proceed at room temperature for 2-4 hours.
- Quench the reaction by adding an equal volume of 1 M HCl.
- Purify the **8-Methyltetradecanoyl-CoA** by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
- Lyophilize the pure fractions to obtain the final product.

Analysis of 8-Methyltetradecanoyl-CoA by LC-MS/MS

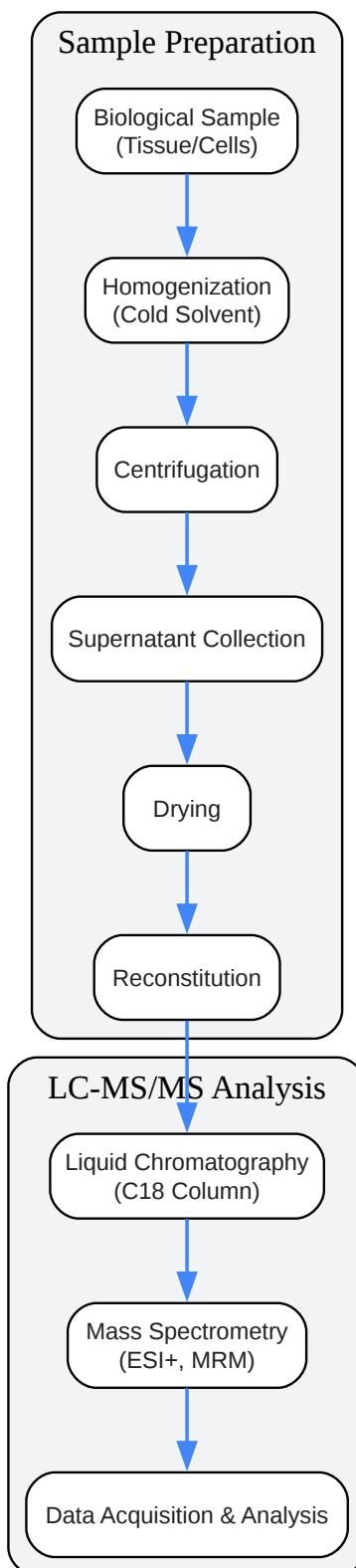
This protocol outlines a general approach for the detection and quantification of acyl-CoAs in biological samples.

Sample Preparation:

- Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 2:1:1 methanol:acetonitrile:water).
- Centrifuge at high speed to pellet proteins and cellular debris.
- Collect the supernatant and dry it under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

LC-MS/MS Analysis:

- Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (e.g., water with 10 mM ammonium acetate) and mobile phase B (e.g., acetonitrile/isopropanol with 10 mM ammonium acetate).
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
- Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for **8-Methyltetradecanoyl-CoA**. The precursor ion will be the $[M+H]^+$ of the intact molecule, and a characteristic product ion is often m/z 428, corresponding to the phosphopantetheine moiety.[\[11\]](#)



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Experimental workflow for LC-MS/MS analysis of acyl-CoAs.

Biological Role and Signaling Pathways (Inferred)

Branched-chain acyl-CoAs are known to have diverse biological roles, and **8-Methyltetradecanoyl-CoA** is likely to participate in similar processes.

Metabolic Intermediate

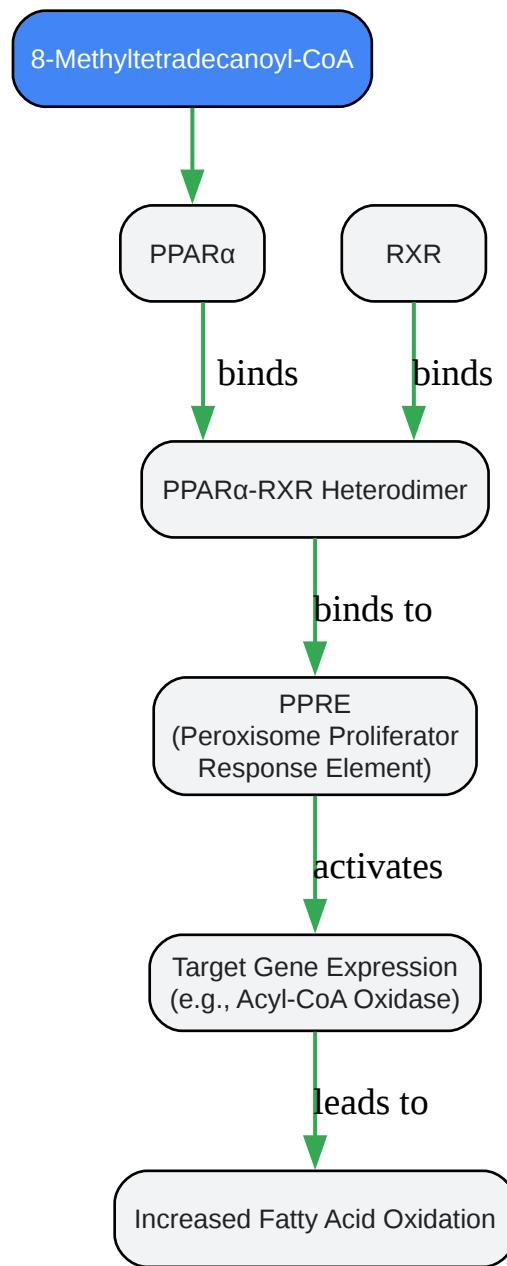
8-Methyltetradecanoyl-CoA is an intermediate in the β -oxidation of 8-methyltetradecanoic acid, leading to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. It can also serve as a substrate for elongation and desaturation reactions to produce more complex branched-chain fatty acids.

Membrane Fluidity

Incorporation of branched-chain fatty acids into phospholipids can modulate the fluidity and stability of cellular membranes. The methyl branch disrupts the tight packing of fatty acyl chains, thereby increasing membrane fluidity, which is particularly important for organisms living in cold environments.

Cellular Signaling

Long-chain acyl-CoAs, including branched-chain variants, can act as signaling molecules by allosterically regulating enzyme activity or by serving as ligands for nuclear receptors.^[10] Notably, very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPAR α).^{[12][13]} Activation of PPAR α leads to the transcriptional upregulation of genes involved in fatty acid oxidation.



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Inferred signaling pathway involving a branched-chain acyl-CoA and PPAR α .

Conclusion and Future Directions

While specific research on **8-Methyltetradecanoyl-CoA** is currently lacking, its structural similarity to other branched-chain acyl-CoAs allows for informed hypotheses about its synthesis, function, and analysis. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers to begin investigating this molecule.

Future research should focus on:

- Definitive identification and quantification of **8-Methyltetradecanoyl-CoA** in various biological systems.
- Elucidation of the specific enzymes involved in its biosynthesis and degradation.
- Investigation of its precise roles in membrane biology and cellular signaling.
- Assessment of its potential as a biomarker or therapeutic target in metabolic diseases.

By applying the principles and techniques outlined in this guide, the scientific community can begin to unravel the specific contributions of **8-Methyltetradecanoyl-CoA** to cellular physiology and disease.

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